molecular formula C18H22O2 B1362190 (3-Phenyl-1-adamantyl)acetic acid CAS No. 161036-56-2

(3-Phenyl-1-adamantyl)acetic acid

Cat. No. B1362190
M. Wt: 270.4 g/mol
InChI Key: HUDYINFVSMWUNU-UHFFFAOYSA-N
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Description

“(3-Phenyl-1-adamantyl)acetic acid” is an adamantane-based compound . Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .


Synthesis Analysis

The synthesis of “(3-Phenyl-1-adamantyl)acetic acid” was characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc . This compound should be a beneficial complement or extension to the existing adamantyl-based materials .


Molecular Structure Analysis

The “(3-Phenyl-1-adamantyl)acetic acid” molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have been used in the synthesis of various polymers. Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .


Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .

Scientific Research Applications

1. Self-Acylation and Derivative Formation

The self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to the formation of various derivatives such as esters, amides, and ketenes. This method offers an efficient approach to synthesize previously unknown compounds like 2,4-bis(1-adamantyl)aceto-acetic acid, its derivatives, and sterically hindered ketenes. These derivatives could have potential applications in organic synthesis and material science (Kovalev et al., 2010).

2. Cholinesterase Inhibitory Activities

Adamantyl-based compounds, including derivatives of (3-Phenyl-1-adamantyl)acetic acid, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. These compounds demonstrate potential for the development of new treatments for conditions like Alzheimer's disease (Kwong et al., 2017).

3. Material Science Applications

The synthesis of novel ester acetal polymers without a phenyl group, using 1,3-adamantanedicarboxylic acid and acrylpimaric acid, demonstrates the potential of adamantyl derivatives in material science. These polymers exhibit high thermal stability and solubility in common solvents, suggesting their use in photopolymer applications like photoresists for 193 nm photolithography (Wang et al., 2007).

4. Synthesis and Characterization in Medicinal Chemistry

3-Phenyl-adamantane-1-carboxylic acid has been synthesized and characterized for potential use in medicinal chemistry. Adamantane derivatives have applications in treating neurological diseases, antiviral agents, and type-2 diabetes. This research indicates the expanding role of adamantane in the development of new pharmaceutical compounds (Feng et al., 2019).

5. Synthesis of Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic Acids

Research into the synthesis of novel adamantyl-based triazolinyl acetic acids has demonstrated antimicrobial and anti-inflammatory activities. These compounds show potential for use in developing new therapeutic agents, particularly in anti-infective and anti-inflammatory drug discovery (Al-Deeb et al., 2006).

Future Directions

Adamantane derivatives, including “(3-Phenyl-1-adamantyl)acetic acid”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

properties

IUPAC Name

2-(3-phenyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYINFVSMWUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377915
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1-adamantyl)acetic acid

CAS RN

161036-56-2
Record name (3-Phenyl-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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